molecular formula C3H4N2O B092708 1H-Pyrazol-5(4H)-one CAS No. 137-44-0

1H-Pyrazol-5(4H)-one

Cat. No. B092708
CAS RN: 137-44-0
M. Wt: 84.08 g/mol
InChI Key: ZRHUHDUEXWHZMA-UHFFFAOYSA-N
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Description

1H-Pyrazol-5(4H)-one is a versatile heterocyclic compound that serves as a core structure for the synthesis of various derivatives with potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of a pyrazole ring, a five-membered ring containing nitrogen atoms at positions 1 and 2, and a ketone group at position 5.

Synthesis Analysis

The synthesis of 1H-pyrazol-5(4H)-one derivatives can be achieved through various methods. One approach involves a one-pot, three-component condensation of malononitrile, aromatic aldehydes, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using an electrogenerated anion of ethanol as the base, which results in the formation of 1,4-dihydropyrano[2,3-c]pyrazole derivatives . Another method includes the solvent-free synthesis of heterocyclic ketene aminal derivatives by refluxing a mixture of heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane, which is both efficient and environmentally benign .

Molecular Structure Analysis

The molecular structure of 1H-pyrazol-5(4H)-one derivatives has been extensively studied using various spectroscopic techniques and X-ray diffraction. For instance, the crystal structure of a pyrazole derivative with a 1-(2-nitrobenzoyl) substituent has been determined, revealing a monoclinic space group and specific cell parameters . Similarly, the structure of a pyrazole derivative with a benzo[d][1,3]dioxol-5-yl substituent has been elucidated, showing a triclinic crystal system and a twisted conformation between the pyrazole and thiophene rings .

Chemical Reactions Analysis

1H-Pyrazol-5(4H)-one and its derivatives participate in various chemical reactions, forming complex structures with potential biological activity. For example, bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands derived from 1H-pyrazol-5(4H)-one have been used to assemble chiral and achiral coordination polymers with Zn(II) and Cd(II) ions, demonstrating diverse structural motifs and properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazol-5(4H)-one derivatives are influenced by their molecular structure. The compounds exhibit a range of thermal and luminescence properties, as well as different hydrogen bonding patterns in the solid state. The substituents at various positions on the pyrazole ring affect the secondary, tertiary, and quaternary structures of these compounds, as well as their hydrogen-bonded motifs . Additionally, quantum chemical computational studies have provided insights into the vibrational frequencies, chemical shift values, molecular electrostatic potential, and non-linear optical properties of these derivatives .

Scientific Research Applications

  • Synthesis of Heterocyclic Ketene Aminal Libraries : 1H-Pyrazol-5(4H)-one-based heterocyclic ketene aminals are synthesized efficiently using a solvent-free and catalyst-free method, showing promise for drug discovery applications (Yu et al., 2013).

  • Biological Importance of Pyrazole Derivatives : Pyrazole derivatives, including those based on 1H-Pyrazol-5(4H)-one, exhibit a wide range of biological activities, such as antimicrobial, anticonvulsant, antidepressant, and antitumor effects, making them significant in the development of new drugs (Küçükgüzel & Şenkardeş, 2015).

  • Electro-catalyzed Synthesis of Pyrazole Derivatives : An efficient synthesis method using electrogenerated anion of ethanol as the base has been developed for producing 1,4-dihydropyrano[2,3-c]pyrazole derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, demonstrating green chemistry applications (Vafajoo et al., 2015).

  • Antiproliferative Agents in Cancer Therapy : Novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives synthesized from 1H-pyrazol-5(4H)-one have shown potential as antiproliferative agents against breast cancer and leukemic cells, indicating their potential in cancer treatment (Ananda et al., 2017).

  • Antimicrobial and Antifungal Activities : Pyrazole derivatives, including those derived from 1H-pyrazol-5(4H)-one, have been synthesized and shown to possess significant antimicrobial and antifungal activities, highlighting their importance in addressing microbial resistance (Parashar et al., 2010).

  • Synthesis and Use in Organic Light Emitting Diodes (OLEDs) : Pt(II) complexes with pyrazole chelates derived from 1H-pyrazol-5(4H)-one have been synthesized and used in OLEDs, demonstrating their utility in material science and electronics (Huang et al., 2013).

  • Experimental and Theoretical Investigations : Theoretical studies have been conducted on the functionalization reactions of 1H-pyrazol-5(4H)-one derivatives, providing insights into their chemical properties and potential applications (Yıldırım et al., 2005).

  • Applications in Synthesizing Novel Ligands : 1H-Pyrazol-5(4H)-one derivatives have been used to synthesize novel ligands with applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, 4-(1H-Pyrazol-5-yl)phenol, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h2H,1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHUHDUEXWHZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311547
Record name 1H-Pyrazol-5(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazol-5(4H)-one

CAS RN

137-44-0
Record name 5-Pyrazolone
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Record name 1H-Pyrazol-5(4H)-one
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Record name 1H-Pyrazol-5(4H)-one
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Record name 4,5-dihydro-1H-pyrazol-5-one
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Record name 5-PYRAZOLONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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